molecular formula C18H23N3O2 B2792452 N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide CAS No. 2094170-99-5

N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide

Katalognummer B2792452
CAS-Nummer: 2094170-99-5
Molekulargewicht: 313.401
InChI-Schlüssel: IAUQYQMVOHJJES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.

Wirkmechanismus

N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor works by inhibiting the activity of protein phosphatase 2A (this compound), which is a tumor suppressor protein that regulates various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting this compound, this compound inhibitor induces apoptosis in cancer cells and prevents the accumulation of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the prevention of toxic protein accumulation in neurodegenerative diseases, and the inhibition of viral replication in viral infections. Additionally, this compound inhibitor has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor in lab experiments is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. Additionally, the ability of this compound inhibitor to prevent the accumulation of toxic proteins in neurodegenerative diseases makes it a potential candidate for the treatment of these diseases. However, one of the limitations of using this compound inhibitor in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Zukünftige Richtungen

There are several future directions for the research and development of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to further investigate the mechanism of action of this compound inhibitor and its potential applications in the treatment of other diseases. Additionally, the development of more selective and less toxic this compound inhibitors is an important direction for future research.

Synthesemethoden

The synthesis of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide involves the reaction of 4-aminophenyl but-2-ynoate with 3-(piperidin-1-yl)propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been extensively studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and viral infections. In cancer research, this compound inhibitor has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In neurodegenerative diseases, this compound inhibitor has been shown to prevent the accumulation of toxic proteins such as tau and alpha-synuclein, which are associated with Alzheimer's and Parkinson's diseases, respectively. In viral infections, this compound inhibitor has been shown to inhibit the replication of viruses such as hepatitis B and C viruses.

Eigenschaften

IUPAC Name

N-[4-(3-piperidin-1-ylpropanoylamino)phenyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-6-17(22)19-15-7-9-16(10-8-15)20-18(23)11-14-21-12-4-3-5-13-21/h7-10H,3-5,11-14H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUQYQMVOHJJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.